molecular formula C17H16N2O3 B134001 Disperse blue 3 CAS No. 86722-66-9

Disperse blue 3

Cat. No.: B134001
CAS No.: 86722-66-9
M. Wt: 296.32 g/mol
InChI Key: NLXFWUZKOOWWFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Blue 3 is synthesized through a multi-step process involving the reaction of anthraquinone with methylamine and ethanolamine. The reaction typically occurs under controlled conditions to ensure the proper formation of the dye molecule. The general reaction scheme is as follows:

    Anthraquinone: reacts with to form .

    1-Methylaminoanthraquinone: then reacts with to produce .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where temperature, pressure, and pH are carefully monitored. The dye is then purified through filtration and crystallization processes to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Disperse Blue 3 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the dye’s color properties and stability.

    Substitution: The amino groups in this compound can participate in substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite are used.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce leuco forms of the dye .

Scientific Research Applications

Disperse Blue 3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

The mechanism of action of Disperse Blue 3 involves its interaction with the fibers or materials it is used to dye. The dye molecules penetrate the hydrophobic fibers and form non-covalent interactions, such as van der Waals forces and hydrogen bonding, with the polymer chains. This interaction results in the dye being evenly distributed within the fiber, providing a uniform color .

Comparison with Similar Compounds

Disperse Blue 3 can be compared with other similar disperse dyes, such as:

  • Disperse Blue 1
  • Disperse Blue 7
  • Disperse Blue 26
  • Disperse Blue 35

Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct color properties and dyeing performance. Compared to other disperse dyes, it offers better light and wash fastness, making it a preferred choice for applications requiring high durability .

Properties

IUPAC Name

1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3
Source PubChem
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InChI Key

NLXFWUZKOOWWFD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H16N2O3
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DSSTOX Substance ID

DTXSID301015819
Record name 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone
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Molecular Weight

296.32 g/mol
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Physical Description

Grey-black powder; [MSDSonline]
Record name C.I. Disperse Blue 3
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CAS No.

86722-66-9, 2475-46-9
Record name 1-[(2-Hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-(methylamino)-
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Record name DISPERSE BLUE 3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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